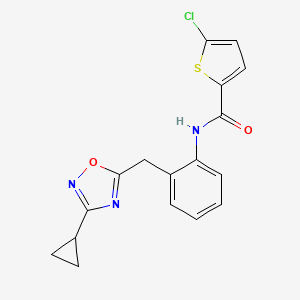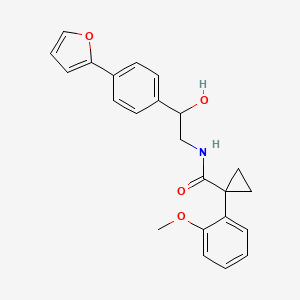
Acalabrutinib enantiomer
Vue d'ensemble
Description
Acalabrutinib enantiomer is a small-molecule compound that serves as a selective and potent inhibitor of Bruton tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma . The enantiomeric form of acalabrutinib ensures high specificity and efficacy in targeting Bruton tyrosine kinase, making it a valuable therapeutic agent in oncology .
Mécanisme D'action
Target of Action
Acalabrutinib enantiomer primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial part of the B-cell receptor signaling pathway, which is required for the survival and proliferation of both normal and malignant B cells . This makes BTK an important therapeutic target in B-cell malignancies .
Mode of Action
Acalabrutinib is a second-generation, highly selective, potent, covalent BTK inhibitor . It binds irreversibly to the Cys-481 residue of BTK , thereby inhibiting its activity. This interaction results in the attenuation of the B-cell receptor signaling pathway, which in turn affects the survival, proliferation, and migration of B cells .
Biochemical Pathways
The primary biochemical pathway affected by acalabrutinib is the B-cell receptor signaling pathway . By inhibiting BTK, acalabrutinib disrupts this pathway, leading to decreased survival and proliferation of B cells . This has downstream effects on B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .
Pharmacokinetics
Acalabrutinib exhibits time-independent pharmacokinetics with moderate to high variability . It is rapidly absorbed and eliminated, with a median terminal elimination half-life of approximately 0.9 hours . The exposure of its major metabolite, ACP-5862, is approximately 2-fold higher than that of the parent drug .
Result of Action
The molecular and cellular effects of acalabrutinib’s action include decreased survival and proliferation of B cells, leading to a reduction in B-cell malignancies . Clinically, acalabrutinib has been associated with high overall response rates and durable remission in previously treated chronic lymphocytic leukemia (CLL), although complete remissions were limited .
Action Environment
The action, efficacy, and stability of acalabrutinib can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Furthermore, the real-world effectiveness and safety profile of acalabrutinib can vary based on the line of therapy and patient characteristics .
Analyse Biochimique
Biochemical Properties
Acalabrutinib possesses a reactive butynamide group that binds covalently to Cys481 in BTK . It demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . Importantly, off-target kinases, such as epidermal growth factor receptor (EGFR) and interleukin 2-inducible T cell kinase (ITK), were not inhibited .
Cellular Effects
Acalabrutinib is a potent functional BTK inhibitor . It has shown promising safety and efficacy profiles in phase 1/2 clinical trials in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia . In vivo evaluation in mice revealed that acalabrutinib is more potent than other BTK inhibitors .
Molecular Mechanism
Acalabrutinib is a BTK inhibitor that prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It is taken every 12 hours and can cause other effects such as atrial fibrillation, other malignancies, cytopenia, hemorrhage, and infection .
Temporal Effects in Laboratory Settings
In a real-world retrospective analysis of patients with CLL treated with acalabrutinib vs ibrutinib, the median time to treatment discontinuation (TTD) was not reached for the acalabrutinib cohort and was 23.4 months for the ibrutinib cohort .
Dosage Effects in Animal Models
Preclinical in vivo data on single-agent activity of acalabrutinib were obtained from mouse and canine animal models . Herman et al. demonstrated acalabrutinib to be a potent inhibitor of BTK in two murine models of human CLL .
Metabolic Pathways
Acalabrutinib metabolites and stable adducts were characterized in vitro from rat liver microsomes (RLMs) using Ion Trap LC/MS . Five phase I metabolites, seven 6-iminopyridin-3 (6 H )-one and five aldehyde reactive intermediates (RIs) of acalabrutinib were identified .
Transport and Distribution
Acalabrutinib is rapidly absorbed and eliminated . In healthy individuals, a single oral dose of 100 mg showed approximately 99% median target coverage at 3 and 12 hours and around 90% at 24 hours in peripheral B cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acalabrutinib enantiomer involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acalabrutinib enantiomer undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified or purified for therapeutic use .
Applications De Recherche Scientifique
Acalabrutinib enantiomer has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Acalabrutinib enantiomer is often compared with other Bruton tyrosine kinase inhibitors, such as ibrutinib . While both compounds are effective in treating B-cell malignancies, this compound is considered to have a more favorable safety profile and fewer off-target effects . Other similar compounds include zanubrutinib and tirabrutinib, which also target Bruton tyrosine kinase but differ in their selectivity, potency, and clinical applications .
Propriétés
IUPAC Name |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952316-43-6 | |
| Record name | Acalabrutinib, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2740732.png)



![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)
![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)

![2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2740743.png)
